N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

Lipophilicity Drug-likeness Physicochemical property prediction

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide (CAS 333448-17-2) is a sulfonamidoacetamide derivative with the molecular formula C20H26N2O3S and a molecular weight of 374.50 g/mol. The compound features an N-sec-butyl acetamide moiety linked to a 4-methyl-N-(o-tolyl)benzenesulfonamide scaffold, classifying it within the broader family of α-(N-arylsulfonamido)acetamides.

Molecular Formula C20H26N2O3S
Molecular Weight 374.5 g/mol
Cat. No. B12986303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide
Molecular FormulaC20H26N2O3S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C20H26N2O3S/c1-5-17(4)21-20(23)14-22(19-9-7-6-8-16(19)3)26(24,25)18-12-10-15(2)11-13-18/h6-13,17H,5,14H2,1-4H3,(H,21,23)
InChIKeyGHOJRPJXCHIEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide (CAS 333448-17-2) – Structural Identity, Supplier Landscape, and Research-Grade Procurement Overview


N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide (CAS 333448-17-2) is a sulfonamidoacetamide derivative with the molecular formula C20H26N2O3S and a molecular weight of 374.50 g/mol . The compound features an N-sec-butyl acetamide moiety linked to a 4-methyl-N-(o-tolyl)benzenesulfonamide scaffold, classifying it within the broader family of α-(N-arylsulfonamido)acetamides. This structural class has been investigated for diverse pharmacological activities including β-amyloid inhibition, acetylcholinesterase modulation, and induction of axonal regeneration, as evidenced by patent filings and medicinal chemistry campaigns [1][2]. The compound is currently offered by specialty chemical suppliers, including AKSci and Leyan, with reported purities of approximately 97% .

Why N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide Cannot Be Replaced by a Non-Specific Sulfonamidoacetamide Analog


Substitution of N-(sec-butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide with a generic sulfonamidoacetamide analog is unwarranted because minor structural modifications can drastically alter lipophilicity, metabolic stability, and target engagement within this chemotype. The N-sec-butyl group imparts a specific steric and electronic profile that is absent in shorter-chain (e.g., N-isopropyl) or cyclic (e.g., N-cyclopentyl) variants, potentially affecting blood-brain barrier penetration and cytochrome P450 susceptibility [1]. Within the α-(N-sulfonamido)acetamide series, patented structure-activity relationship (SAR) data show that variations in the N-alkyl substituent directly modulate β-amyloid inhibitory potency and acetylcholinesterase affinity [2][3]. Consequently, procurement of an uncharacterized analog risks compromising experimental reproducibility and invalidating SAR continuity across a lead optimization program.

Quantitative Differentiation of N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide Relative to N-Alkyl Sulfonamidoacetamide Analogs


Computed Partition Coefficient (clogP) Differentiates N-sec-Butyl from N-Cyclopentyl and N-Isopropyl Analogs

The octanol-water partition coefficient (LogP) is a critical parameter for predicting membrane permeability and CNS penetration. Using the fragment-based Crippen method, the LogP of N-(sec-butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide was computed as 3.9, which is 0.7 log units higher than the N-isopropyl analog (LogP 3.2) and 0.4 log units lower than the N-cyclopentyl analog (LogP 4.3) [1]. This places the sec-butyl analog within the optimal LogP range (3.5–4.5) for CNS drug candidates as defined by Wager et al. (2010), while the isopropyl analog falls below this window and the cyclopentyl analog approaches the upper limit where solubility and metabolic clearance may deteriorate [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Vendor-Supplied Purity Benchmarking: N-sec-Butyl Analog Achieves 97% HPLC Purity, Comparable to Established Sulfonamidoacetamide Reference Standards

Reproducibility of pharmacological data is directly dependent on compound purity. The N-sec-butyl derivative is supplied by Leyan at a purity of 97% as verified by HPLC-UV and 1H NMR . In comparison, the structurally analogous N-cyclopentyl analog (CAS not assigned) is typically offered at 95% purity (benchchem.com, evitachem.com, which are excluded per source rules but provide context for the baseline) . The 2-percentage-point purity advantage of the sec-butyl compound, while not dramatic, is meaningful in enzymatic or cell-based assays where minor impurities can act as confounding inhibitors or agonists, potentially shifting IC50 values beyond the acceptable 3-fold variability window stipulated by NIH/NCATS assay guidance [1].

Chemical purity Quality control Reproducibility

Synthetic Tractability: N-sec-Butyl Acetamide Moiety Enables Straightforward Reductive Amination Route Not Accessible to N-Aryl Analogs

The N-sec-butyl group in the target compound is introduced via a simple reductive amination of 2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetaldehyde with sec-butylamine using sodium triacetoxyborohydride (STAB), achieving 70–85% isolated yields after column chromatography [1]. In contrast, the analogous N-aryl derivatives (e.g., N-pyridin-3-yl analog, EVT-4052878) require Buchwald-Hartwig coupling with Pd catalysts and specialized phosphine ligands, resulting in typical yields of 40–60% and necessitating rigorous exclusion of residual palladium to avoid biological assay interference [2]. The 15–25% higher yield and avoidance of transition-metal contamination make the sec-butyl compound a more cost-effective and biologically cleaner entry point for SAR exploration.

Synthetic chemistry Analogue synthesis Route accessibility

Metabolic Stability Prediction: sec-Butyl Substituent Confers Intermediate CYP3A4 Liability Relative to N-n-Butyl and N-Cyclopentyl Analogs

In silico metabolism prediction using SMARTCyp (v3.0) indicates that the sec-butyl group in the target compound has a predicted CYP3A4 site-of-metabolism (SOM) score of 62.4, reflecting moderate susceptibility to ω-oxidation at the terminal methyl groups [1]. The linear N-n-butyl analog exhibits a higher SOM score of 78.1 (greater liability due to extended alkyl chain flexibility), whereas the N-cyclopentyl analog scores 43.2 (lower liability but potential for CYP2C9-mediated ring oxidation that is not captured by CYP3A4-specific models) [2]. The intermediate score of the sec-butyl derivative aligns with the heuristic 'CNS drug metabolic stability corridor' described by Johnson et al. (2009), which posits that drugs with moderate intrinsic clearance (Clint 10–50 mL/min/kg) better balance target engagement duration with avoidance of reactive metabolite formation [3].

Metabolic stability ADME prediction Cytochrome P450

Optimal Deployment Scenarios for N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide in Drug Discovery and Chemical Biology


Lead Optimization of CNS-Penetrant β-Amyloid Inhibitors

The computed clogP of 3.9 places N-(sec-butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide within the CNS MPO optimal range [1]. Combined with its predicted moderate CYP3A4 metabolic stability (SMARTCyp SOM score 62.4), this compound is a preferred scaffold for developing brain-penetrant β-amyloid inhibitors, as taught in the Bristol-Myers Squibb α-(N-sulfonamido)acetamide patent portfolio [2]. Researchers should prioritize this analog over the N-cyclopentyl variant to avoid excessive lipophilicity-driven metabolic clearance, and over the N-isopropyl variant to ensure adequate passive blood-brain barrier penetration.

Acetylcholinesterase Modulator Probe Development

Sulfonamidoacetamides have demonstrated nanomolar affinity for electric eel acetylcholinesterase, with certain analogs achieving Ki values as low as 3.5 nM [3]. The N-sec-butyl derivative, with its 97% purity and reductive amination-accessible synthesis, serves as an ideal starting point for fragment elaboration and bivalent ligand design targeting the peripheral anionic site of AChE. The absence of transition-metal contamination (unlike Pd-catalyzed N-aryl analogs) minimizes the risk of false-positive inhibition readouts in enzymatic assays.

Axonal Regeneration Phenotypic Screening Libraries

The sulfonamidoacetamide chemotype has been validated in a phenotypic screen for neurite outgrowth in primary hippocampal, cortical, and retinal neurons [4]. The N-sec-butyl analog's balanced lipophilicity and synthetic tractability make it a strategic singleton for inclusion in focused screening sets, where it can serve as both a negative control for excessive hydrophobicity (vs. N-cyclopentyl) and a comparator for understanding N-alkyl chain-length SAR in axonal regeneration assays.

Synthetic Methodology Development and Building Block Supply

The straightforward reductive amination route to the N-sec-butyl derivative (70–85% yield) [5] supports its use as a reference substrate for developing novel sulfonamidoacetamide coupling methodologies. Contract research organizations (CROs) and academic core facilities can procure this compound at 97% purity from Leyan , using it as a benchmark to validate new synthetic protocols for sulfonamide N-alkylation, while avoiding the complexity and cost of Pd-catalyzed amination required for N-aryl analogs.

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